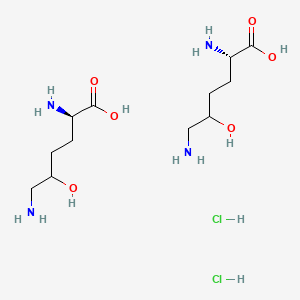
(2R)-2,6-diamino-5-hydroxyhexanoic acid;(2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,6-diamino-5-hydroxyhexanoic acid and (2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride are stereoisomers of a compound that features both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-diamino-5-hydroxyhexanoic acid and (2S)-2,6-diamino-5-hydroxyhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as protected amino acids or their derivatives.
Protection and Deprotection: Protecting groups are often used to shield reactive functional groups during intermediate steps. Common protecting groups include Boc (tert-butoxycarbonyl) for amino groups and TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Coupling Reactions: The key step involves coupling reactions, such as peptide coupling, to form the desired carbon-nitrogen bonds. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.
Hydrolysis and Purification: The final steps involve deprotection of the functional groups and purification of the product using techniques like chromatography.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, essential for pharmaceutical applications.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in these compounds can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Primary amines
Substitution Products: Alkylated or acylated derivatives
科学研究应用
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. Their functional groups allow for diverse chemical modifications, making them valuable in synthetic organic chemistry.
Biology
In biological research, these compounds can be used to study enzyme-substrate interactions, given their structural similarity to natural amino acids.
Medicine
Medically, these compounds have potential applications in drug design and development. Their ability to interact with biological targets makes them candidates for therapeutic agents.
Industry
Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Ornithine: Another amino acid with a similar structure but differing in the position of the amino groups.
Uniqueness
The presence of both amino and hydroxyl groups in (2R)-2,6-diamino-5-hydroxyhexanoic acid and (2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride makes them unique. This dual functionality allows for more versatile chemical reactions and interactions compared to similar compounds like lysine and ornithine.
These compounds’ unique structural features and reactivity profiles make them valuable in various scientific and industrial applications.
属性
IUPAC Name |
(2R)-2,6-diamino-5-hydroxyhexanoic acid;(2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2O3.2ClH/c2*7-3-4(9)1-2-5(8)6(10)11;;/h2*4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t2*4?,5-;;/m10../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXTOLPCSNQQR-ZAKYRCQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)O)[C@H](C(=O)O)N.C(CC(CN)O)[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13204-98-3 |
Source


|
| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013204983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
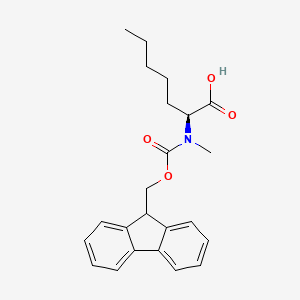
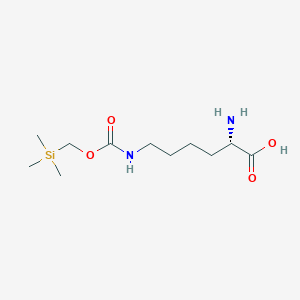
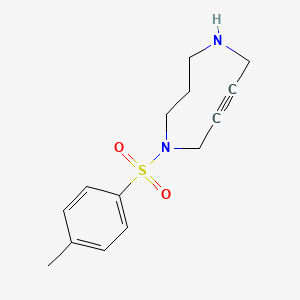
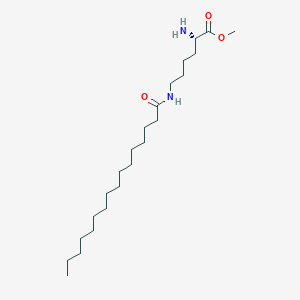
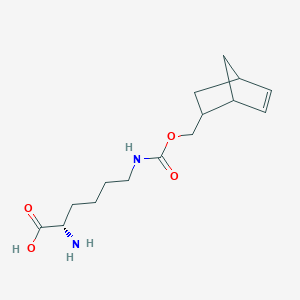
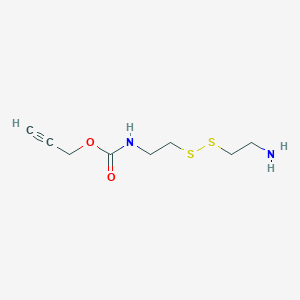
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
![2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B8238787.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)
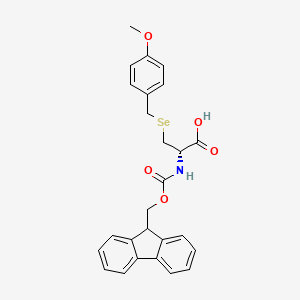
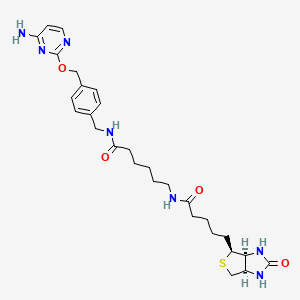
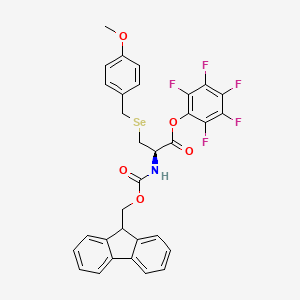
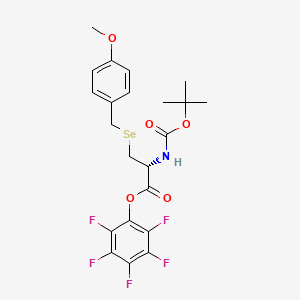
![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8238828.png)
